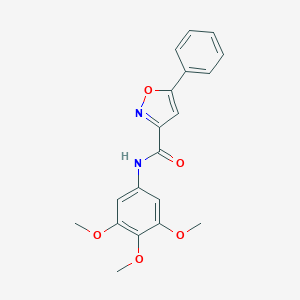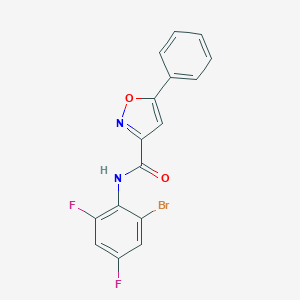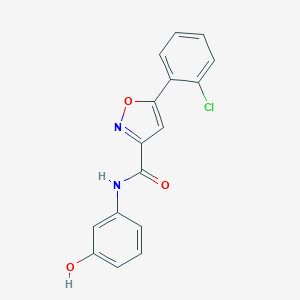
5-(2-CHLOROPHENYL)-N~3~-(3-HYDROXYPHENYL)-3-ISOXAZOLECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-CHLOROPHENYL)-N~3~-(3-HYDROXYPHENYL)-3-ISOXAZOLECARBOXAMIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a hydroxyphenyl group, and an isoxazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-CHLOROPHENYL)-N~3~-(3-HYDROXYPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the isoxazole ring.
Attachment of the Hydroxyphenyl Group: This is usually done through a coupling reaction, where the hydroxyphenyl group is attached to the nitrogen atom of the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(2-CHLOROPHENYL)-N~3~-(3-HYDROXYPHENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoxazole derivatives.
Scientific Research Applications
5-(2-CHLOROPHENYL)-N~3~-(3-HYDROXYPHENYL)-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(2-CHLOROPHENYL)-N~3~-(3-HYDROXYPHENYL)-3-ISOXAZOLECARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The isoxazole ring and the phenyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(2-chlorophenyl)-N-(4-hydroxyphenyl)-3-isoxazolecarboxamide: Similar structure but with a different position of the hydroxy group.
5-(2-bromophenyl)-N-(3-hydroxyphenyl)-3-isoxazolecarboxamide: Similar structure but with a bromine atom instead of chlorine.
5-(2-chlorophenyl)-N-(3-methoxyphenyl)-3-isoxazolecarboxamide: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
5-(2-CHLOROPHENYL)-N~3~-(3-HYDROXYPHENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11ClN2O3 |
|---|---|
Molecular Weight |
314.72 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H11ClN2O3/c17-13-7-2-1-6-12(13)15-9-14(19-22-15)16(21)18-10-4-3-5-11(20)8-10/h1-9,20H,(H,18,21) |
InChI Key |
RLEQGNDXARVLLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)NC3=CC(=CC=C3)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)NC3=CC(=CC=C3)O)Cl |
solubility |
0.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


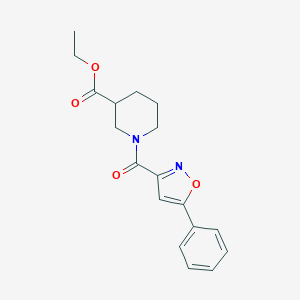
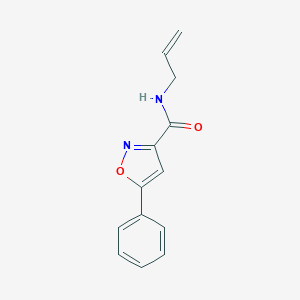

![N-[2-(4-morpholinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B318143.png)

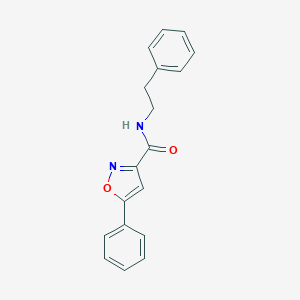
![[4-(2-Methoxy-phenyl)-piperazin-1-yl]-(5-phenyl-isoxazol-3-yl)-methanone](/img/structure/B318150.png)

![2,6-Dimethyl-1-[(5-phenyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B318152.png)


